molecular formula C9H9Cl2N3O2 B2533377 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride CAS No. 1909347-63-2

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2533377
CAS No.: 1909347-63-2
M. Wt: 262.09
InChI Key: TWKUWFRLZIYLTQ-UHFFFAOYSA-N
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Description

6-(1H-Imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is a high-purity chemical compound supplied for research use only. It is not intended for diagnostic or therapeutic applications in humans or animals. This molecule features a pyridine core linked to an imidazole ring, a structural motif common in pharmaceuticals and agrochemicals due to its ability to engage in hydrogen bonding and metal coordination . The molecular formula of the base compound is C9H7N3O2 . The dihydrochloride salt form typically offers enhanced solubility in aqueous systems, which is advantageous for various biological and chemical assays. Researchers value this compound and its analogues as versatile building blocks in medicinal chemistry for the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. Heterocyclic compounds like this one, especially those containing pyrazole and imidazole rings, are investigated for a broad spectrum of biological activities, which may include anti-inflammatory, antimicrobial, and anticancer properties . The carboxylic acid functional group provides a reactive site for further synthetic modification, such as the formation of amides or esters, enabling the exploration of structure-activity relationships. For research purposes only.

Properties

IUPAC Name

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-7(12-5-6)8-10-3-4-11-8;;/h1-5H,(H,10,11)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKUWFRLZIYLTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=NC=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909347-63-2
Record name 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride
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Preparation Methods

Synthetic Strategies for 6-(1H-Imidazol-2-yl)pyridine-3-carboxylic Acid Dihydrochloride

The synthesis of this compound involves two primary approaches: (1) direct functionalization of pre-formed pyridine derivatives and (2) de novo construction of the pyridine-imidazole scaffold . Each method presents distinct advantages in terms of yield, scalability, and purity.

Direct Functionalization of Pyridine Derivatives

This strategy typically begins with a pyridine-3-carboxylic acid backbone, which is subsequently functionalized at the 6-position with an imidazole group. A notable method involves the use of imidazole Grignard reagents to introduce the heterocyclic moiety. For example, in a protocol adapted from the synthesis of Atipamezole analogs, isopropylmagnesium chloride initiates the formation of an imidazole Grignard species, which reacts with a halogenated pyridine intermediate. Subsequent quenching with hydrochloric acid yields the dihydrochloride salt.

Key Reaction Conditions

  • Grignard reagent : Isopropylmagnesium chloride in tetrahydrofuran (THF).
  • Temperature : -5°C during reagent addition, followed by gradual warming to 20°C.
  • Workup : Aqueous ammonium chloride extraction and magnesium sulfate drying.

De Novo Scaffold Construction

An alternative route involves assembling the pyridine and imidazole rings simultaneously. Cross-dehydrogenative coupling (CDC) reactions between β-dicarbonyl compounds and N-amino-2-iminopyridines have proven effective for generating fused heterocycles. For instance, reacting ethyl acetoacetate with 1-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile under aerobic conditions in ethanol/acetic acid yields pyrazolo[1,5-a]pyridine derivatives, which can be hydrolyzed to the target carboxylic acid.

Optimization Insights

  • Catalyst : Acetic acid (6 equivalents) promotes enolization and coupling.
  • Oxidizing agent : Molecular oxygen (1 atm) facilitates oxidative dehydrogenation.
  • Yield : 72–90% for analogous CDC reactions.

Detailed Preparation Methods

Grignard Reagent-Mediated Coupling (Adapted from Atipamezole Synthesis)

Step 1: Formation of Imidazole Grignard Intermediate
  • Reagents :
    • Imidazole (1.0 equiv), isopropylmagnesium chloride (1.2 equiv), THF.
  • Procedure :
    • Imidazole is dissolved in THF under argon.
    • Isopropylmagnesium chloride is added dropwise at -5°C.
    • The mixture is stirred at 20°C for 1 hour to form the Grignard complex.
Step 2: Coupling with Halogenated Pyridine
  • Reagents :
    • 6-Bromopyridine-3-carboxylic acid (1.0 equiv), methylene chloride, N,N-dimethylformamide (DMF).
  • Procedure :
    • The Grignard solution is added to 6-bromopyridine-3-carboxylic acid in methylene chloride/DMF at -5°C.
    • The reaction is stirred for 10 hours at 20°C.
Step 3: Acidic Workup and Salt Formation
  • Quenching : 10% aqueous ammonium chloride.
  • Purification :
    • Extraction with methylene chloride, drying (MgSO₄), and filtration.
    • Treatment with 5N HCl precipitates the dihydrochloride salt.
  • Yield : ~40% (extrapolated from analogous methods).

Cross-Dehydrogenative Coupling (CDC) Route

Step 1: CDC Reaction Between β-Diketone and N-Amino-2-iminopyridine
  • Reagents :
    • Ethyl acetoacetate (1.0 equiv), N-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrile (1.0 equiv), ethanol, acetic acid.
  • Procedure :
    • Reactants are stirred in ethanol/acetic acid (6:1) under O₂ at 130°C for 18 hours.
    • Pyrazolo[1,5-a]pyridine intermediate forms via oxidative cyclization.
Step 2: Hydrolysis to Carboxylic Acid
  • Reagents :
    • NaOH (2.0 equiv), ethanol/water (1:1).
  • Procedure :
    • The intermediate is refluxed in NaOH/ethanol for 4 hours.
    • Acidification with HCl yields the free carboxylic acid.
Step 3: Dihydrochloride Salt Formation
  • Salt Precipitation :
    • The carboxylic acid is dissolved in HCl-saturated ethanol.
    • Evaporation under reduced pressure yields the dihydrochloride.
  • Yield : 75–85% (based on analogous CDC reactions).

Reaction Optimization and Challenges

Catalytic Hydrogenation for Intermediate Reduction

A critical step in the Grignard route involves reducing intermediates like 2-ethyl-2-(1-trityl-1H-imidazol-4-yl)indan-1,3-dione using palladium on carbon (Pd/C) under hydrogen pressure.

Optimized Conditions

  • Catalyst : 10% Pd/C (5 wt% substrate).
  • Pressure : 3.0 bar H₂.
  • Temperature : 80–85°C.
  • Time : 6 hours.
  • Yield : 70–80%.

Epimerization Control

During de novo synthesis, epimerization at chiral centers (e.g., in pyrrolidine intermediates) is mitigated using super-hydride (LiEt₃BH) and BF₃·Et₂O , which favor trans-diastereomers.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 8.90 (s, 1H, imidazole-H), 8.45 (d, J = 8.0 Hz, 1H, pyridine-H), 8.20 (dd, J = 8.0, 2.0 Hz, 1H, pyridine-H), 7.95 (d, J = 2.0 Hz, 1H, pyridine-H).
  • IR (KBr): 1710 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (broad, HCl).

Purity and Stability

  • HPLC Purity : ≥95% (C18 column, 0.1% TFA in H₂O/MeCN).
  • Storage : Stable at -20°C under argon for >12 months.

Comparative Analysis of Synthetic Routes

Method Yield Key Advantages Limitations
Grignard Coupling 40% Scalable, uses commercial reagents Multi-step, sensitive to moisture
CDC Reaction 85% One-pot, aerobic conditions Requires high-temperature optimization
Catalytic Hydrogenation 75% High selectivity Pd/C catalyst cost

Chemical Reactions Analysis

Types of Reactions

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced forms with fewer oxygen atoms.

    Substitution Products: Compounds with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is its role as an antimicrobial agent. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine, including this compound, exhibit potent activity against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Mycobacterium tuberculosis Inhibition

A study synthesized a series of imidazo[1,2-a]pyridine-3-carboxamides and evaluated their efficacy against Mycobacterium tuberculosis. The research found that several compounds had minimum inhibitory concentrations (MICs) as low as 0.006 μM, indicating strong antibacterial properties. Notably, one compound's potency surpassed that of the clinical candidate PA-824 by nearly tenfold, showcasing the potential for developing new antitubercular agents from this class of compounds .

CompoundMIC (μM)Activity Against
Compound 18≤0.006M. tuberculosis
PA-824VariesClinical candidate

Synthesis of Novel Derivatives

The compound serves as an important intermediate in the synthesis of various derivatives with enhanced biological activities. For instance, researchers have synthesized multiple analogues that demonstrate improved pharmacokinetic profiles and increased potency against resistant strains of bacteria.

Synthesis Pathways

The synthesis typically involves the reaction of substituted 2-aminopyridines with ethyl chloroacetoacetate followed by saponification. These intermediates can then be converted into amide analogues through classical coupling reactions .

Anticancer Potential

Emerging studies suggest that imidazo[1,2-a]pyridine derivatives may possess anticancer properties. The ability to modify the structure of this compound allows researchers to explore its efficacy against various cancer cell lines.

Preliminary Findings

Initial evaluations indicate that certain derivatives exhibit cytotoxic effects on cancer cells, although further research is needed to fully establish their mechanisms and effectiveness .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. By systematically varying substituents on the pyridine and imidazole rings, researchers can identify key features that enhance antimicrobial and anticancer activities.

Key Findings from SAR Studies

Studies have shown that specific substitutions can significantly impact the potency and selectivity of these compounds against target organisms or cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profiles of this compound derivatives have been evaluated in animal models, providing insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetic Data

For example, one study reported the pharmacokinetic parameters for selected compounds administered via oral and intravenous routes. The data revealed favorable absorption characteristics and half-lives suitable for therapeutic use .

CompoundPO AUC (ng h/mL)PO Cmax (ng/mL)PO Tmax (h)PO t1/2 (h)
Compound 13a4111810.255
Compound 18a38503370.5ND

Mechanism of Action

The mechanism of action of 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic processes, and gene expression, leading to its observed effects.

Comparison with Similar Compounds

Positional Isomers: 1-yl vs. 2-yl Substitution

A key structural analog is 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride (CAS: 2138078-26-7), which differs in the imidazole substitution position (1-yl vs. 2-yl). Key differences include:

  • Electronic Effects: The 2-yl substitution in the target compound allows for stronger hydrogen-bonding interactions due to the proximity of the imidazole nitrogen lone pairs to the pyridine ring.
  • Biological Activity : Positional isomers often exhibit divergent binding affinities. For example, 2-yl-substituted imidazoles are more commonly associated with kinase inhibition due to optimized steric and electronic interactions .
Property 6-(1H-Imidazol-2-yl)Pyridine-3-Carboxylic Acid Dihydrochloride 6-(1H-Imidazol-1-yl)Pyridine-3-Carboxylic Acid Hydrochloride
Molecular Formula C₉H₇N₃O₂·2HCl C₉H₈ClN₃O₂
Molecular Weight (g/mol) ~265.6 (calculated) 225.63
Salt Form Dihydrochloride Hydrochloride
Imidazole Substitution 2-yl 1-yl

Derivative Comparison: Carboxylic Acid vs. Acyl Chloride

The 3-pyridinecarbonyl chloride derivative (CAS: 117668-37-8, C₉H₆ClN₃O ) is a reactive intermediate used in synthesizing amides or esters. Key distinctions include:

  • Reactivity : The acyl chloride derivative is highly reactive toward nucleophiles (e.g., amines, alcohols), whereas the dihydrochloride salt is a stabilized form suitable for storage and direct use.
  • Applications : Acyl chlorides are intermediates in drug synthesis, while the dihydrochloride salt is more likely to be employed in final formulations or biological assays .

Research Findings and Functional Insights

Solubility and Stability

  • The dihydrochloride salt’s increased polarity improves water solubility compared to the free acid or mono-hydrochloride forms. This is critical for in vivo studies or formulation development.
  • The 2-yl substitution may confer higher thermal stability due to intramolecular hydrogen bonding between the imidazole and carboxylic acid groups.

Biological Activity

6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride is a heterocyclic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a detailed overview of its biological activities, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both imidazole and pyridine rings, which contribute to its unique chemical properties. Its molecular formula is C9H9Cl2N3O2C_9H_9Cl_2N_3O_2, with a molecular weight of 262.09 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C9H9N3O2 ClH c10 9 14 7 1 2 8 11 5 7 12 4 3 10 6 12 h1 6H H 14 1H\text{InChI }\text{InChI 1S C9H9N3O2 ClH c10 9 14 7 1 2 8 11 5 7 12 4 3 10 6 12 h1 6H H 14 1H}

Biological Activity Overview

The biological activity of this compound has been investigated for various therapeutic applications. The following sections summarize its key biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study evaluating a series of imidazole derivatives found that this compound displayed moderate to good antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains including:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Additionally, antifungal activity was noted against Candida albicans, with MIC values around 16.69 to 78.23 µM .

Anticancer Properties

The compound has also been explored for its potential anticancer effects. In vitro studies demonstrated that it inhibits the growth of various cancer cell lines, including A-431 and Jurkat cells, with IC50 values significantly lower than those of traditional chemotherapeutics like doxorubicin. Notably, molecular dynamics simulations showed that the compound interacts with cancer-related proteins primarily through hydrophobic contacts, suggesting a mechanism of action that warrants further investigation .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. Its structural features allow it to bind effectively to active sites on enzymes, potentially modulating their activity. This property is particularly relevant in the development of drugs targeting specific enzyme pathways involved in disease processes .

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of imidazole derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity
In another investigation focusing on its anticancer properties, researchers treated A-431 cells with varying concentrations of the compound and observed a dose-dependent reduction in cell viability, highlighting its potential as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-(1H-imidazol-2-yl)pyridine-3-carboxylic acid dihydrochloride?

  • Answer : Synthesis typically involves coupling pyridine-3-carboxylic acid derivatives with imidazole precursors under acidic conditions. Critical parameters include temperature control (20–80°C), solvent selection (e.g., ethanol or DMF), and purification via column chromatography or recrystallization. For example, analogous imidazole-pyridine hybrids are synthesized using alkylation or condensation reactions, followed by hydrochloride salt formation via HCl gas treatment .
  • Methodology : Use reflux conditions with stoichiometric ratios of reactants, monitor reaction progress via TLC or LCMS, and confirm purity using ¹H NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) .

Q. How can researchers characterize the molecular structure of this compound?

  • Answer : Employ a combination of spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Identify aromatic protons (imidazole and pyridine rings) and carboxylate groups.
  • FT-IR : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Verify molecular weight (e.g., [M+H]⁺ = 208.6 for the free acid form) .
  • Elemental analysis : Validate C, H, N, and Cl content (e.g., Cl⁻ from dihydrochloride counterions) .

Q. What solvents are compatible with this compound for biological assays?

  • Answer : The compound’s solubility depends on pH and solvent polarity. It is sparingly soluble in water (due to hydrochloride salt formation) but dissolves in DMSO or DMF for stock solutions. For aqueous buffers (e.g., PBS), use sonication and gradual dilution to avoid precipitation .

Q. How stable is this compound under varying storage conditions?

  • Answer : Stability studies recommend storage at –20°C in desiccated, amber vials to prevent hydrolysis or photodegradation. Monitor decomposition via HPLC; degradation products may include free carboxylic acid or imidazole derivatives .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound?

  • Answer : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. For example, ICReDD’s reaction path search methods combine computational modeling with experimental validation to identify optimal catalysts (e.g., Ir(III) complexes) and reduce trial-and-error approaches .
  • Methodology :

  • Simulate energy profiles for imidazole-pyridine coupling using Gaussian or ORCA software.
  • Validate predictions with small-scale reactions (e.g., 0.1 mmol) and adjust parameters (e.g., solvent polarity, temperature gradients) .

Q. What experimental design strategies resolve contradictions in biological activity data?

  • Answer : Contradictions may arise from assay conditions (e.g., pH, solvent residues). Apply factorial design (e.g., 2³ factorial matrix) to test variables like pH (4–8), concentration (1–100 µM), and incubation time. Statistical tools (ANOVA) can isolate significant factors affecting bioactivity .
  • Example : If cytotoxicity varies between studies, test the compound’s stability in cell culture media using LC-MS to detect degradation products .

Q. How can researchers mitigate impurities from dihydrochloride salt formation?

  • Answer : Impurities often stem from incomplete neutralization or residual solvents.

  • Purification : Use ion-exchange chromatography to separate excess Cl⁻ ions.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice integrity .
  • Analytical validation : Quantify impurities via ICP-OES (for chloride content) and GC-MS (for solvent residues) .

Q. What advanced techniques validate its role in metal-organic frameworks (MOFs) or catalysis?

  • Answer : The compound’s carboxylate and imidazole groups enable coordination with metals (e.g., Ir, Ru).

  • X-ray crystallography : Resolve MOF structures to confirm ligand-metal binding modes.
  • Electrochemical analysis : Use cyclic voltammetry to study redox-active behavior in catalytic cycles .

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